molecular formula C9H5F4NO B2920175 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile CAS No. 886497-94-5

2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B2920175
CAS No.: 886497-94-5
M. Wt: 219.139
InChI Key: HTFVCDAKICJOMB-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile: is an organic compound with the molecular formula C9H5F4NO and a molecular weight of 219.14 g/mol . This compound is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a phenyl ring, along with an acetonitrile group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The acetonitrile group can participate in nucleophilic and electrophilic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

    2-Fluoro-5-(trifluoromethyl)phenylacetonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Fluoro-5-(trifluoromethoxy)phenylisocyanate: Contains an isocyanate group instead of an acetonitrile group.

    2-Fluoro-5-(trifluoromethoxy)phenylisothiocyanate: Contains an isothiocyanate group instead of an acetonitrile group.

Uniqueness: 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. These groups can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFVCDAKICJOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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